7-Acetamido-1-chlorophenazine
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Overview
Description
7-Acetamido-1-chlorophenazine is a synthetic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazines, including 7-Acetamido-1-chlorophenazine, typically involves several methods. Common approaches include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . For this compound, a specific route involves the condensation of 3-acetamido-1,2-phenylenediamine with appropriate chlorinated precursors under controlled conditions .
Industrial Production Methods: Industrial production of phenazines often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like tetrahydrofuran (THF) and acetic acid is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 7-Acetamido-1-chlorophenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1-carboxylic acids, while substitution reactions can produce various phenazine derivatives .
Scientific Research Applications
7-Acetamido-1-chlorophenazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenazine derivatives.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential antitumor and antioxidant activities.
Industry: Utilized in the development of dyes and pigments for photodynamic therapy
Mechanism of Action
The mechanism of action of 7-Acetamido-1-chlorophenazine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in microbial cells. This oxidative stress damages cellular components, ultimately causing cell death. The compound’s ability to intercalate into DNA also contributes to its antitumor activity by disrupting DNA replication and transcription .
Comparison with Similar Compounds
1-Chlorophenazine: Shares a similar structure but lacks the acetamido group.
7-Acetamido-1,8-naphthyridin-4(1H)-one: Another nitrogen-containing heterocycle with antimicrobial properties
Uniqueness: 7-Acetamido-1-chlorophenazine is unique due to its specific substitution pattern, which imparts distinct biological activities.
Properties
CAS No. |
23677-12-5 |
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Molecular Formula |
C14H10ClN3O |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
N-(6-chlorophenazin-2-yl)acetamide |
InChI |
InChI=1S/C14H10ClN3O/c1-8(19)16-9-5-6-11-13(7-9)17-12-4-2-3-10(15)14(12)18-11/h2-7H,1H3,(H,16,19) |
InChI Key |
CTRGFAYIWIAIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=NC3=C(C(=CC=C3)Cl)N=C2C=C1 |
Origin of Product |
United States |
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